molecular formula C16H19N3O3 B2957033 2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1226433-24-4

2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2957033
CAS No.: 1226433-24-4
M. Wt: 301.346
InChI Key: NMVNXSQGYYQQLQ-UHFFFAOYSA-N
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Description

2-[(1H-Indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 1H-indol-3-yl moiety linked via a formamido group to an N-(oxolan-2-yl)methyl substituent. The indole core is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules, including anticancer and neurotransmitter-targeting agents . The oxolan-2-ylmethyl group (tetrahydrofuran derivative) enhances solubility and modulates pharmacokinetic properties compared to bulkier substituents like adamantane .

Properties

IUPAC Name

N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15(18-8-11-4-3-7-22-11)10-19-16(21)13-9-17-14-6-2-1-5-12(13)14/h1-2,5-6,9,11,17H,3-4,7-8,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVNXSQGYYQQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide typically involves the coupling of an indole derivative with a formamido group and an oxolan-2-ylmethyl group. One common method involves the reaction of tryptamine with an appropriate formylating agent to introduce the formamido group, followed by the addition of an oxolan-2-ylmethyl group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The formamido group can be reduced to an amine under reducing conditions.

    Substitution: The oxolan-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted oxolan-2-ylmethyl derivatives.

Scientific Research Applications

2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The oxolan-2-ylmethyl group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

  • Adamantane Derivatives : Bulky adamantane groups in compounds like 5r () enhance cytotoxicity in cancer cells (IC₅₀ = 10.56 µM in HepG2) but may reduce solubility. These derivatives induce caspase-8-dependent apoptosis, bypassing caspase-9 pathways .
  • Phenylethyl and Fluorinated Chains: N-(1-phenylethyl) analogs () are intermediates for alkaloid synthesis, while fluorinated chains (e.g., compound 8 in ) confer cannabinoid receptor selectivity (Kᵢ = 6.2 nM for CB2) .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~300–350 g/mol) is comparable to adamantane derivatives but lower than fluorinated analogs (e.g., compound 8 , 479.56 g/mol) . The oxolan group likely increases water solubility versus adamantane-based compounds.
  • Hydrogen Bonding: The formamido and oxolan groups in the target compound enable hydrogen-bond interactions, critical for receptor binding. This contrasts with nonpolar adamantane derivatives, which rely on hydrophobic interactions .

Biological Activity

The compound 2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide is a synthetic derivative of indole, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article reviews its synthesis, biological activity, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the indole moiety and subsequent functionalization to introduce the oxolane and formamide groups. The detailed synthetic pathway can be found in various chemical literature, highlighting the importance of selecting appropriate reagents and conditions to achieve high yields and purity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds related to indole derivatives. For instance, a study demonstrated that indole-based compounds exhibited significant antiproliferative activity against several cancer cell lines, including HeLa, MCF-7, and HT-29. The most potent analogs showed IC50 values in the low micromolar range, indicating strong inhibitory effects on cell growth .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 7dHeLa0.52Induces apoptosis
Compound 7dMCF-70.34Arrests cell cycle at G2/M phase
Compound 7dHT-290.86Inhibits tubulin polymerization

These findings suggest that indole derivatives like this compound may act by disrupting microtubule dynamics, similar to established chemotherapeutics such as colchicine .

Neuroprotective Effects

In addition to anticancer properties, indole derivatives have been investigated for neuroprotective effects. Research indicates that certain indole compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may be beneficial in neurodegenerative diseases .

Mechanistic Studies

Mechanistic studies have shown that the biological activity of indole derivatives may involve multiple pathways:

  • Apoptosis Induction : Compounds can trigger programmed cell death through intrinsic pathways involving mitochondrial dysfunction.
  • Cell Cycle Arrest : Many indole derivatives cause cell cycle arrest at specific phases (e.g., G2/M), which is crucial for preventing cancer cell proliferation.
  • Tubulin Interaction : Some compounds inhibit tubulin polymerization, leading to disrupted mitotic spindle formation.

Case Studies

A notable case study involved the evaluation of a series of indole derivatives in vitro against various cancer cell lines. The study highlighted that modifications on the indole core significantly influenced biological activity, emphasizing structure–activity relationships (SAR) in drug design .

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